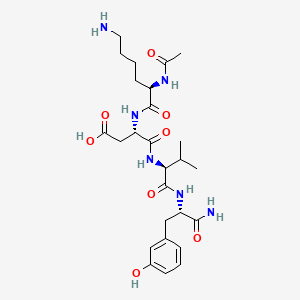
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide is a complex peptide compound with the molecular formula C26H40N6O8 and a molecular weight of 564.63 g/mol . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using piperidine.
Cleavage from Resin: The final peptide is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid) and scavengers like water and TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-aging properties.
Industry: Utilized in the formulation of cosmetic products, particularly in anti-aging creams and serums.
Mechanism of Action
The mechanism of action of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Acetyl Tetrapeptide-2: Another peptide with similar anti-aging properties.
Palmitoyl Pentapeptide-4: Known for its role in collagen synthesis and skin repair.
Uniqueness
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide stands out due to its specific sequence and structural features, which confer unique biological activities. Its ability to modulate multiple pathways and its application in both cosmetics and pharmaceuticals highlight its versatility .
Properties
Molecular Formula |
C26H40N6O8 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-(3-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-14(2)22(26(40)30-19(23(28)37)12-16-7-6-8-17(34)11-16)32-25(39)20(13-21(35)36)31-24(38)18(29-15(3)33)9-4-5-10-27/h6-8,11,14,18-20,22,34H,4-5,9-10,12-13,27H2,1-3H3,(H2,28,37)(H,29,33)(H,30,40)(H,31,38)(H,32,39)(H,35,36)/t18-,19+,20+,22+/m1/s1 |
InChI Key |
DILGXAPUHJNKLH-AQCRLBJHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC(=CC=C1)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















